2-amino-N-cyclopropyl-3-iodo-benzamide
Description
2-Amino-N-cyclopropyl-3-iodo-benzamide is a benzamide derivative featuring a cyclopropylamide group, an amino substituent at the 2-position, and an iodine atom at the 3-position of the aromatic ring. The cyclopropyl group contributes conformational rigidity, which may enhance metabolic stability compared to flexible alkyl chains .
Properties
Molecular Formula |
C10H11IN2O |
|---|---|
Molecular Weight |
302.11 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-3-iodobenzamide |
InChI |
InChI=1S/C10H11IN2O/c11-8-3-1-2-7(9(8)12)10(14)13-6-4-5-6/h1-3,6H,4-5,12H2,(H,13,14) |
InChI Key |
WKPRZJXPCDMJPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(C(=CC=C2)I)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison :
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :
- Substituents : Methyl group at the 3-position, N-(2-hydroxy-1,1-dimethylethyl)amide.
- Key Feature : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. Lacks halogen substituents, reducing steric hindrance compared to the iodine in the target compound .
2-Amino-N-(3-amino-3-oxopropyl)benzamide (): Substituents: Amino group at the 2-position, 3-amino-3-oxopropylamide. Key Feature: The hydrophilic 3-amino-3-oxopropyl group enhances solubility in polar solvents, contrasting with the hydrophobic iodine in the target compound. Molecular weight (207.233) is lower due to the absence of iodine .
N-(3-(Cyclopropylamino)-1-(3-methyl-1H-indol-2-yl)propyl)-4-methoxybenzamide (Compound 23, ): Substituents: 4-Methoxy group, cyclopropylamino, and indole moieties. Key Feature: The methoxy group acts as an electron-donating substituent, opposing the electron-withdrawing iodine in the target compound.
2-chloro-N-[3-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide (): Substituents: Chloro group at the 2-position, oxadiazole-containing side chain.
Physical and Spectral Properties
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